molecular formula C13H10Cl2N2O2 B14346868 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea

Katalognummer: B14346868
Molekulargewicht: 297.13 g/mol
InChI-Schlüssel: PJJAXKGQTDIQMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea is an organic compound characterized by the presence of two chlorophenyl groups and a hydroxyurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea typically involves the reaction of 2-chlorophenyl isocyanate with 3-chlorophenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding chlorophenyl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl urea compounds.

Wissenschaftliche Forschungsanwendungen

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Chlorophenoxy)propionic acid
  • Carbamic acid, 3-chlorophenyl-, methyl ester
  • Phthalic acid, 2-(3-chlorophenyl)ethyl nonyl ester

Uniqueness

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea is unique due to its specific combination of chlorophenyl groups and hydroxyurea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C13H10Cl2N2O2

Molekulargewicht

297.13 g/mol

IUPAC-Name

3-(2-chlorophenyl)-1-(3-chlorophenyl)-1-hydroxyurea

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-4-3-5-10(8-9)17(19)13(18)16-12-7-2-1-6-11(12)15/h1-8,19H,(H,16,18)

InChI-Schlüssel

PJJAXKGQTDIQMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)N(C2=CC(=CC=C2)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.